molecular formula C16H17N3O4 B4624465 N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

N-(2,4-dimethylphenyl)-N'-(2-methoxy-4-nitrophenyl)urea

Cat. No.: B4624465
M. Wt: 315.32 g/mol
InChI Key: RVXSIWFVGXRWED-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea is an organic compound that belongs to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea typically involves the reaction of 2,4-dimethylaniline with 2-methoxy-4-nitroaniline in the presence of a carbonyl source such as phosgene or a phosgene substitute. The reaction is usually carried out under controlled conditions to ensure the formation of the desired urea derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar starting materials and conditions. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts or reducing agents like lithium aluminum hydride.

    Reduction: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in biochemical assays.

    Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-N’-(2-methoxy-4-nitrophenyl)urea would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-N’-(2-methoxyphenyl)urea: Lacks the nitro group, which may influence its reactivity and applications.

    N-(2,4-dimethylphenyl)-N’-(4-nitrophenyl)urea: Lacks the methoxy group, potentially altering its chemical properties.

    N-(2,4-dimethylphenyl)-N’-(2-methoxy-4-chlorophenyl)urea:

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-3-(2-methoxy-4-nitrophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O4/c1-10-4-6-13(11(2)8-10)17-16(20)18-14-7-5-12(19(21)22)9-15(14)23-3/h4-9H,1-3H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVXSIWFVGXRWED-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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